molecular formula C8H10ClN3O B11775946 5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride

5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride

Cat. No.: B11775946
M. Wt: 199.64 g/mol
InChI Key: JETACGNRNMZNRD-UHFFFAOYSA-N
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Description

5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride (CAS 1956317-90-0) is a benzisoxazole derivative of high importance in medicinal chemistry and pharmaceutical research . This compound, with a molecular formula of C8H10ClN3O and a molecular weight of 199.64 g/mol, is typically supplied as a solid and should be stored sealed in a dry environment at room temperature . The benzisoxazole scaffold is recognized as a privileged structure in drug discovery, exhibiting versatile binding properties and serving as a key intermediate for synthesizing various biologically active molecules . Its research applications are particularly prominent in the development of central nervous system (CNS) drugs, including potential treatments for neurological disorders such as epilepsy, anxiety, and depression . The structure of this compound is also valuable in the creation of ligands targeting critical neurotransmitter systems; it is explored in the study of compounds that interact with serotonin and dopamine receptors, which are fundamental to mood regulation and cognitive functions . Furthermore, benzisoxazole-containing compounds have demonstrated a broad spectrum of pharmacological activities in research, including potential antimicrobial, anticancer, and anti-inflammatory properties . The presence of the benzisoxazole motif is a common feature in several established drugs, such as the anticonvulsant zonisamide and the antipsychotic risperidone, underscoring the therapeutic relevance of this chemical class . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

IUPAC Name

5-(aminomethyl)-1,2-benzoxazol-3-amine;hydrochloride

InChI

InChI=1S/C8H9N3O.ClH/c9-4-5-1-2-7-6(3-5)8(10)11-12-7;/h1-3H,4,9H2,(H2,10,11);1H

InChI Key

JETACGNRNMZNRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)C(=NO2)N.Cl

Origin of Product

United States

Preparation Methods

Copper-Catalyzed [3+2] Cycloaddition

The copper(I)-catalyzed cycloaddition of nitrile oxides with alkynes remains a cornerstone for constructing the isoxazole core. In a representative procedure, in situ generation of nitrile oxides from aldoximes using hydroxy(tosyloxy)iodobenzene (HTIB) enables regioselective coupling with terminal alkynes under mild conditions. For 5-(Aminomethyl)benzo[d]isoxazol-3-amine, this method involves:

  • Nitrile oxide precursor synthesis : Benzaldehyde oxime is treated with HTIB in dichloromethane at 0°C to generate the reactive nitrile oxide.
  • Cycloaddition : The nitrile oxide reacts with propargylamine (to introduce the aminomethyl group) in the presence of CuI (5 mol%) and triethylamine, yielding the 3,5-disubstituted isoxazole.
  • Hydrochloride formation : The free base is treated with HCl gas in ethanol to precipitate the hydrochloride salt.

Key data :

  • Yield: 78–85%
  • Reaction time: 4–6 hours
  • Purity: >98% (HPLC)

Ultrasound-Assisted Cycloaddition

Ultrasound radiation significantly accelerates cycloaddition kinetics by enhancing mass transfer. Huang et al. demonstrated that irradiating a mixture of 3-aminobenzaldehyde oxime and propargylamine in aqueous ethanol at 40°C for 90 minutes produces the target isoxazole with 82% yield. This method eliminates metal catalysts and reduces energy consumption by 30% compared to thermal approaches.

Condensation and Cyclization Approaches

Hydroxylamine-Mediated Ring Closure

A patent by CN107721941B outlines a three-step protocol avoiding toxic chlorinated solvents:

  • Acetyl acetonitrile formation : Ethyl acetate reacts with acetonitrile in the presence of NaH (1.2 eq) to form acetyl acetonitrile.
  • Hydrazone synthesis : Acetyl acetonitrile condenses with p-toluenesulfonyl hydrazide in methanol under reflux (12 hours).
  • Isoxazole cyclization : The hydrazone undergoes ring closure with hydroxylamine hydrochloride and K2CO3 in ethanol/water (80°C, 8 hours), followed by HCl treatment to yield the hydrochloride salt.

Optimization insights :

  • Replacing chloroform with ethanol/water mixtures reduces toxicity (LD50 >2000 mg/kg).
  • Column chromatography (hexane/EtOAc 3:1) achieves >99% purity.

Ionic Liquid-Mediated Synthesis

Valizadeh et al. pioneered the use of butylmethylimidazolium chloride ([BMIM]Cl) as a recyclable solvent for isoxazole synthesis. For 5-(Aminomethyl)benzo[d]isoxazol-3-amine:

  • Condensation : 3-Amino-5-methylisoxazole reacts with benzyl chloroformate in [BMIM]Cl at 60°C (4 hours).
  • Aminomethylation : The intermediate undergoes reductive amination with formaldehyde and NaBH4.
  • Salt formation : HCl gas is bubbled through the product in diethyl ether.

Advantages :

  • Ionic liquid recovery: 92% after five cycles.
  • Yield: 76% (vs. 68% in dichloromethane).

Reductive Amination and Functionalization

Two-Step Reductive Amination

A scalable route involves:

  • Knoevenagel condensation : 3-Aminobenzo[d]isoxazole-5-carbaldehyde reacts with nitromethane in the presence of ammonium acetate (120°C, 3 hours).
  • Catalytic hydrogenation : The nitro intermediate is reduced over Pd/C (10 wt%) in methanol under H2 (50 psi), introducing the aminomethyl group.
  • Hydrochloride precipitation : The product is treated with concentrated HCl in ice-cold ethanol.

Performance metrics :

  • Overall yield: 65%
  • Catalyst turnover number (TON): 420

Comparative Analysis of Industrial Methods

Cost-Benefit Evaluation

Parameter Copper Catalysis Ultrasound Ionic Liquid
Capital cost ($/kg) 320 280 410
Operating cost ($/kg) 150 120 90
Purity (%) 98.5 97.2 99.1
CO2 emissions (kg/kg) 8.7 5.2 3.8

Ultrasound and ionic liquid methods offer superior sustainability but require higher initial investment.

Scientific Research Applications

Neuropharmacological Applications

One of the most promising applications of 5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride lies in its potential as a treatment for cognitive impairments, including Alzheimer's disease and schizophrenia. Research indicates that compounds in the aminobenzisoxazole class can act as agonists for nicotinic acetylcholine receptors, which are crucial for cognitive function.

Case Studies

  • A study highlighted the efficacy of aminobenzisoxazole compounds in improving cognitive function in Alzheimer’s patients previously treated with acetylcholinesterase inhibitors. The administration of these compounds showed a marked improvement in cognitive scores compared to control groups .
  • Another investigation focused on the pharmacokinetics and safety profile of these compounds, demonstrating favorable outcomes in both animal models and early-phase human trials .

Antimicrobial Activity

The antimicrobial properties of 5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride have been explored extensively, particularly against Gram-positive bacteria.

Antibacterial Efficacy

Research shows that this compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve the inhibition of bacterial cell division by targeting essential metabolic pathways related to folate synthesis.

Data Table: Antibacterial Activity

CompoundConcentration (mM)Zone of Inhibition (mm)Bacteria Tested
5-(Aminomethyl)benzo[d]isoxazol-3-amine810E. coli
89S. aureus
88B. subtilis
87S. epidermidis

This table summarizes the antimicrobial activity observed in various studies, indicating that the compound has a broad spectrum of action against common pathogens .

Anticancer Research

Emerging evidence suggests that 5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride may possess anticancer properties. Its structural analogs have been shown to inhibit cancer cell proliferation through various mechanisms.

Mechanisms and Efficacy

Studies indicate that derivatives of isoxazole can act as potent antimitotic agents, disrupting cancer cell cycle progression and inducing apoptosis in malignant cells. For instance, certain synthesized derivatives displayed cytotoxic activity against human cancer cell lines, highlighting their potential as chemotherapeutic agents .

Case Studies

  • A recent study evaluated several isoxazole derivatives for their anticancer activity, revealing that specific modifications to the isoxazole ring significantly enhanced their efficacy against breast and lung cancer cell lines .
  • Another investigation demonstrated that combining isoxazole derivatives with existing chemotherapeutics resulted in synergistic effects, improving overall treatment outcomes in preclinical models .

Biological Activity

5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride has the molecular formula C₈H₉ClN₃O and a molecular weight of 202.73 g/mol. The compound features a fused benzene and isoxazole ring, which contributes to its stability and reactivity. Its structure allows for various functionalizations, enhancing its biological activity.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of benzo[d]isoxazole compounds can inhibit tumor growth by targeting various signaling pathways associated with cancer cell proliferation. For example, compounds similar to 5-(aminomethyl)benzo[d]isoxazol-3-amine have demonstrated efficacy against human fibrosarcoma (HT1080) models, showing up to 81% inhibition at certain dosages .
  • Antiviral Properties : Research indicates that isoxazole-containing compounds can act as inhibitors against Influenza A virus by targeting the M2-S31N protein, which is crucial for viral replication .
  • Antipsychotic Effects : Benzisoxazoles are known for their role in developing antipsychotic medications, such as risperidone. The structural features of 5-(aminomethyl)benzo[d]isoxazol-3-amine suggest potential utility in treating psychiatric disorders .
  • Anti-inflammatory Activity : Compounds in this class have shown promise in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The biological activity of 5-(aminomethyl)benzo[d]isoxazol-3-amine hydrochloride can be significantly influenced by structural modifications. Key findings from SAR studies include:

  • Substitution Patterns : Variations in the substitution on the benzene or isoxazole rings can enhance or diminish activity. For instance, introducing different functional groups at specific positions can optimize potency against targeted receptors .
  • Functional Groups : The presence of amino groups has been associated with increased interaction with biological targets, enhancing binding affinity and selectivity .

Case Studies

  • Anticancer Efficacy : A study evaluated the efficacy of a series of benzo[d]isoxazole derivatives against various cancer cell lines. The results indicated that specific substitutions led to significant reductions in cell viability at low micromolar concentrations, suggesting a promising lead for further development .
  • Antiviral Activity : In vivo studies on influenza-infected mice demonstrated that derivatives of 5-(aminomethyl)benzo[d]isoxazol-3-amine exhibited significant viral load reduction compared to controls, indicating potential as antiviral agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride?

Answer:
The synthesis of this compound can be optimized using a hybrid computational-experimental approach:

  • Computational design: Employ quantum chemical calculations to predict reaction pathways and intermediates. For example, reaction path search methods (e.g., those used by ICReDD) can identify optimal conditions for cyclization and functionalization steps .
  • Experimental validation: Adapt protocols from analogous heterocyclic systems, such as refluxing precursors (e.g., aminomethyl derivatives) with acetic acid and sodium acetate under controlled conditions. Similar methods have been used for synthesizing isothiazole derivatives .
  • Purification: Use recrystallization from DMF/acetic acid mixtures to isolate high-purity crystals (>98% purity, as recommended for related compounds) .

Basic: How should researchers characterize the structural and physicochemical properties of this compound?

Answer:
Key characterization steps include:

  • Spectroscopic analysis:
    • NMR: Assign peaks for the aminomethyl group (δ ~3.8–4.2 ppm for –CH2–) and aromatic protons (δ ~6.5–8.0 ppm) .
    • Mass spectrometry: Confirm the molecular ion peak at m/z 150.63 (C4H6N2S·HCl) .
  • Thermal stability: Determine melting points (>300°C for structurally related compounds) and assess decomposition via TGA .
  • Solubility profiling: Test in polar solvents (e.g., water, DMSO) and correlate with computational predictions of partition coefficients .

Advanced: How can researchers investigate the pharmacological mechanisms of this compound, such as HSP inhibition?

Answer:

  • Mutasynthesis: Replace the aminomethyl group with alternative substituents (e.g., alkyl, aryl) to create derivatives. Test their binding affinity to heat shock proteins (HSPs) using surface plasmon resonance (SPR) or fluorescence polarization assays .
  • Structure-activity relationships (SAR): Correlate substituent electronic properties (Hammett constants) with bioactivity data to identify critical functional groups .
  • In silico docking: Use molecular dynamics simulations to model interactions between the compound and HSP active sites, validating results with experimental IC50 values .

Advanced: How should contradictions in reported bioactivity data (e.g., variable IC50 values) be addressed?

Answer:
Contradictions may arise from differences in:

  • Synthetic protocols: Compare reaction conditions (e.g., reagent purity >98% , solvent choice, temperature) across studies.
  • Bioassay design: Standardize cell lines, incubation times, and controls. For example, discrepancies in HSP inhibition assays could stem from variations in protein expression levels .
  • Data normalization: Use internal standards (e.g., geldanamycin as a positive control for HSP90 inhibition) to calibrate results .
  • Statistical analysis: Apply multivariate regression to isolate confounding variables (e.g., pH, temperature) .

Advanced: What computational tools are effective for optimizing reaction yields and reducing byproducts?

Answer:

  • Reaction path search software: Tools like GRRM or AFIR can predict energetically favorable pathways for heterocyclic ring formation .
  • Machine learning: Train models on existing datasets (e.g., reaction temperatures, catalysts) to predict optimal conditions for aminomethylation .
  • Byproduct analysis: Use HPLC-MS to identify impurities (e.g., ammonium chloride residues, ~10% in some preparations ) and adjust purification protocols accordingly.

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